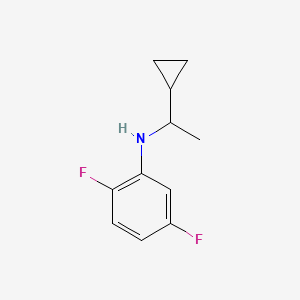

N-(1-cyclopropylethyl)-2,5-difluoroaniline

CAS No.:

Cat. No.: VC17835965

Molecular Formula: C11H13F2N

Molecular Weight: 197.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13F2N |

|---|---|

| Molecular Weight | 197.22 g/mol |

| IUPAC Name | N-(1-cyclopropylethyl)-2,5-difluoroaniline |

| Standard InChI | InChI=1S/C11H13F2N/c1-7(8-2-3-8)14-11-6-9(12)4-5-10(11)13/h4-8,14H,2-3H2,1H3 |

| Standard InChI Key | JERSVVAXCRPLLK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1CC1)NC2=C(C=CC(=C2)F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-(1-Cyclopropylethyl)-2,5-difluoroaniline (C₁₁H₁₃F₂N) consists of a benzene ring with fluorine atoms at positions 2 and 5 and a secondary amine group bonded to a 1-cyclopropylethyl chain. The cyclopropane ring introduces significant steric strain, which influences the compound’s reactivity and conformational flexibility. The molecular structure can be represented as:

Key structural features include:

-

Fluorine Substituents: The electron-withdrawing fluorine atoms at positions 2 and 5 alter the aromatic ring’s electron density, affecting electrophilic substitution patterns .

-

Cyclopropylethyl Group: The cyclopropane moiety introduces angle strain (60° bond angles) and unique stereoelectronic properties, which can enhance binding affinity in biological systems .

Spectroscopic and Computational Data

While experimental spectroscopic data for this specific compound is limited, analogs such as N-cyclopentyl-2,5-difluoroaniline (C₁₁H₁₃F₂N) and N-(1-cyclobutylpropan-2-yl)-3,5-difluoroaniline (C₁₃H₁₇F₂N) provide insights :

The cyclopropylethyl group increases molecular weight compared to cyclopentyl analogs, potentially enhancing lipophilicity .

Synthetic Methodologies

Key Reaction Pathways

The synthesis of N-(1-cyclopropylethyl)-2,5-difluoroaniline typically involves multi-step strategies, as outlined in patent literature for analogous compounds :

-

Nucleophilic Aromatic Substitution:

-

A 2,5-difluoro-nitrobenzene derivative reacts with 1-cyclopropylethylamine under basic conditions to replace a fluorine atom with the amine group.

-

Example:

-

-

Reduction of Nitro Intermediates:

Optimization Challenges

-

Regioselectivity: Competing substitution at the 2- vs. 5-fluorine positions requires careful control of reaction conditions (e.g., temperature, solvent polarity) .

-

Cyclopropane Stability: The strain in the cyclopropane ring necessitates mild reaction conditions to prevent ring-opening side reactions .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s solubility profile is influenced by its fluorine content and cyclopropane group:

-

LogP: Estimated at 2.8–3.2 (moderately lipophilic), favoring membrane permeability in biological systems .

-

Aqueous Solubility: Limited (<1 mg/mL) due to hydrophobic cyclopropane and aromatic components .

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds shows decomposition temperatures above 200°C, suggesting robustness for synthetic applications .

Biological and Industrial Applications

Medicinal Chemistry

N-(1-Cyclopropylethyl)-2,5-difluoroaniline serves as a precursor for quinolone antibiotics, where the cyclopropane group enhances target binding through van der Waals interactions . For example:

-

Antibiotic Intermediates: Analogous compounds are used in synthesizing ciprofloxacin derivatives with broad-spectrum activity .

Materials Science

-

Liquid Crystals: Fluorinated anilines contribute to mesogenic properties in display technologies. The cyclopropane group may reduce melting points, improving thermal stability .

Comparison with Structural Analogs

The table below contrasts N-(1-cyclopropylethyl)-2,5-difluoroaniline with related compounds:

The cyclopropylethyl group distinguishes the target compound through enhanced steric effects and lipophilicity compared to bulkier cyclobutyl or cyclopentyl analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume